molecular formula C16H13NO2 B12872899 (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde

(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde

Cat. No.: B12872899
M. Wt: 251.28 g/mol
InChI Key: BJDUVUHILDMKRB-OAHLLOKOSA-N
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Description

(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is a chiral compound featuring a benzaldehyde moiety linked to a phenyl-substituted oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Oxazoline Formation: : The synthesis typically begins with the formation of the oxazoline ring. This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions. For example, phenylglycine can be reacted with benzoyl chloride in the presence of a base to form the oxazoline ring.

  • Aldehyde Introduction: : The next step involves the introduction of the benzaldehyde group. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the oxazoline intermediate is treated with a formylating agent like DMF and POCl₃.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group in (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The aldehyde group can also be reduced to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : The oxazoline ring can participate in substitution reactions, particularly nucleophilic substitutions, where the ring nitrogen can be targeted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzoic acid.

    Reduction: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzyl alcohol.

    Substitution: Various substituted oxazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Ligand Design: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.

Biology and Medicine

    Pharmaceutical Intermediates: This compound is an intermediate in the synthesis of various drugs, particularly those requiring chiral purity.

    Biological Probes: It can be used to design probes for studying enzyme mechanisms and protein interactions.

Industry

    Fine Chemicals: It is used in the production of fine chemicals that require high enantiomeric purity.

    Material Science:

Mechanism of Action

The mechanism by which (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde exerts its effects depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde: The enantiomer of the compound , with similar chemical properties but different biological activities.

    2-Phenyl-4,5-dihydrooxazole: Lacks the benzaldehyde group, making it less versatile in synthetic applications.

    Benzaldehyde: A simpler structure without the chiral oxazoline ring, used widely in organic synthesis.

Uniqueness

(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is unique due to its combination of a chiral oxazoline ring and a reactive aldehyde group. This dual functionality makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in the production of complex molecules.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]benzaldehyde

InChI

InChI=1S/C16H13NO2/c18-10-12-5-4-8-14(9-12)16-17-15(11-19-16)13-6-2-1-3-7-13/h1-10,15H,11H2/t15-/m1/s1

InChI Key

BJDUVUHILDMKRB-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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